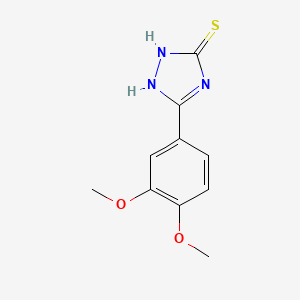
4-(4-methyl-1-piperazinyl)-2-(2-naphthyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methyl-1-piperazinyl)-2-(2-naphthyl)quinoline, also known as MNQ, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-(4-methyl-1-piperazinyl)-2-(2-naphthyl)quinoline is not fully understood, but studies have suggested that it may act by inhibiting DNA synthesis and inducing apoptosis in cancer cells. 4-(4-methyl-1-piperazinyl)-2-(2-naphthyl)quinoline has also been shown to disrupt bacterial cell membranes and inhibit bacterial growth.
Biochemical and Physiological Effects:
4-(4-methyl-1-piperazinyl)-2-(2-naphthyl)quinoline has been shown to affect various biochemical and physiological processes, including cell cycle progression, DNA damage repair, and oxidative stress. 4-(4-methyl-1-piperazinyl)-2-(2-naphthyl)quinoline has also been shown to induce the expression of pro-inflammatory cytokines in immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-methyl-1-piperazinyl)-2-(2-naphthyl)quinoline has several advantages for lab experiments, including its ease of synthesis and low cost. However, 4-(4-methyl-1-piperazinyl)-2-(2-naphthyl)quinoline has some limitations, including its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for research on 4-(4-methyl-1-piperazinyl)-2-(2-naphthyl)quinoline, including the investigation of its potential as a therapeutic agent for various diseases, the development of more efficient synthesis methods, and the exploration of its potential in other fields, such as materials science and catalysis.
In conclusion, 4-(4-methyl-1-piperazinyl)-2-(2-naphthyl)quinoline is a chemical compound with potential applications in various scientific research fields. Its ease of synthesis and low cost make it an attractive compound for lab experiments, and its potential as a therapeutic agent warrants further investigation.
Métodos De Síntesis
4-(4-methyl-1-piperazinyl)-2-(2-naphthyl)quinoline can be synthesized using a variety of methods, including the Pictet-Spengler reaction, Suzuki-Miyaura cross-coupling reaction, and Buchwald-Hartwig amination reaction. The most commonly used method is the Pictet-Spengler reaction, which involves the condensation of 2-naphthylamine and 4-methylpiperazine in the presence of an acid catalyst.
Aplicaciones Científicas De Investigación
4-(4-methyl-1-piperazinyl)-2-(2-naphthyl)quinoline has shown potential in various scientific research applications, including cancer treatment, antimicrobial activity, and photodynamic therapy. Studies have shown that 4-(4-methyl-1-piperazinyl)-2-(2-naphthyl)quinoline exhibits cytotoxicity against a range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 4-(4-methyl-1-piperazinyl)-2-(2-naphthyl)quinoline has shown antimicrobial activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli. 4-(4-methyl-1-piperazinyl)-2-(2-naphthyl)quinoline has also been investigated as a photosensitizer in photodynamic therapy, which involves the use of light to activate a photosensitizing agent that produces reactive oxygen species, leading to cell death.
Propiedades
IUPAC Name |
4-(4-methylpiperazin-1-yl)-2-naphthalen-2-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3/c1-26-12-14-27(15-13-26)24-17-23(25-22-9-5-4-8-21(22)24)20-11-10-18-6-2-3-7-19(18)16-20/h2-11,16-17H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKNYJHOWPSASL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=NC3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl {[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5875552.png)


![1-{2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethanone](/img/structure/B5875569.png)
![4-(3-{[{2-[1-(4-chlorophenyl)ethylidene]hydrazino}(imino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5875571.png)
![2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole-3-carbohydrazide](/img/structure/B5875573.png)

![4-[(4-methoxy-2-nitrophenyl)sulfonyl]morpholine](/img/structure/B5875597.png)
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5875610.png)
![3-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5875630.png)

![ethyl (2-{[(4-fluorophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5875639.png)
![N-(2-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5875645.png)
